molecular formula C22H23ClN6O2 B11086868 3-{4-[(4-chlorophenyl)amino]-6-ethoxy-1,3,5-triazin-2-yl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one

3-{4-[(4-chlorophenyl)amino]-6-ethoxy-1,3,5-triazin-2-yl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one

Cat. No.: B11086868
M. Wt: 438.9 g/mol
InChI Key: OMDMZUZTPICION-UHFFFAOYSA-N
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Description

3-{4-[(4-chlorophenyl)amino]-6-ethoxy-1,3,5-triazin-2-yl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one is a complex organic compound that features a unique structure combining a triazine ring, a chlorophenyl group, and a hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(4-chlorophenyl)amino]-6-ethoxy-1,3,5-triazin-2-yl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one Core: This core structure is formed through a series of cyclization and reduction reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group and the triazine ring.

    Reduction: Reduction reactions can occur at the triazine ring and the hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one core.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield an aldehyde or carboxylic acid, while reduction of the triazine ring can produce a dihydrotriazine derivative.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its structural properties could be exploited in the development of new materials with specific electronic or mechanical properties.

    Biological Research: The compound could be used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-{4-[(4-chlorophenyl)amino]-6-ethoxy-1,3,5-triazin-2-yl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[(4-chlorophenyl)amino]-6-ethoxy-1,3,5-triazin-2-yl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one is unique due to its combination of a triazine ring, a chlorophenyl group, and a hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one core. This unique structure provides it with distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C22H23ClN6O2

Molecular Weight

438.9 g/mol

IUPAC Name

11-[4-(4-chloroanilino)-6-ethoxy-1,3,5-triazin-2-yl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

InChI

InChI=1S/C22H23ClN6O2/c1-2-31-22-26-20(24-17-8-6-16(23)7-9-17)25-21(27-22)28-11-14-10-15(13-28)18-4-3-5-19(30)29(18)12-14/h3-9,14-15H,2,10-13H2,1H3,(H,24,25,26,27)

InChI Key

OMDMZUZTPICION-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=N1)N2CC3CC(C2)C4=CC=CC(=O)N4C3)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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